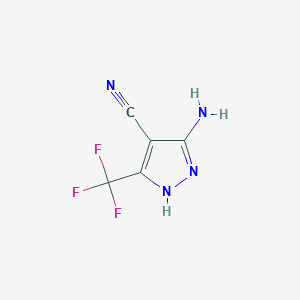
6-amino-N-(3-ethoxyphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-N-(3-ethoxyphenyl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of 6-amino-N-(3-ethoxyphenyl)pyridine-2-carboxamide typically involves the reaction of 3-ethoxyaniline with 2-chloronicotinic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-amino-N-(3-ethoxyphenyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents, particularly for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-amino-N-(3-ethoxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic pathways. It binds to specific enzymes and proteins, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in DNA replication and protein synthesis .
Comparison with Similar Compounds
6-amino-N-(3-ethoxyphenyl)pyridine-2-carboxamide can be compared with other pyridine derivatives, such as:
- 6-amino-N-(3-methoxyphenyl)pyridine-2-carboxamide
- 6-amino-N-(3-chlorophenyl)pyridine-2-carboxamide
- 6-amino-N-(3-fluorophenyl)pyridine-2-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly affect the biological activity and chemical properties of these compounds. For example, the ethoxy group in this compound may enhance its lipophilicity and improve its ability to penetrate cell membranes compared to other derivatives .
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
6-amino-N-(3-ethoxyphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-11-6-3-5-10(9-11)16-14(18)12-7-4-8-13(15)17-12/h3-9H,2H2,1H3,(H2,15,17)(H,16,18) |
InChI Key |
MOMXGIBTNXVENO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15128750.png)







![Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B15128793.png)


![rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B15128806.png)


